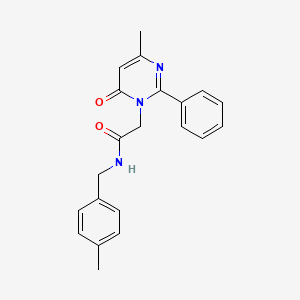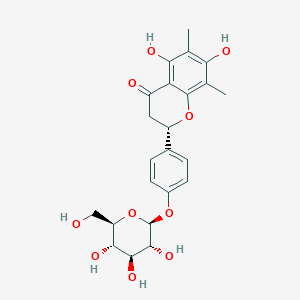
Farrerol 4'-O-beta-D-glucopyranoside
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Farrerol 4’-O-beta-D-glucopyranoside involves the glycosylation of farrerol with glucose. This reaction typically requires the presence of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of Farrerol 4’-O-beta-D-glucopyranoside can be achieved through enzymatic synthesis. This method utilizes engineered β-glucosidase in organic solvents and ionic liquids to catalyze the glycosylation reaction . The reaction conditions are optimized to achieve high yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Farrerol 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize Farrerol 4’-O-beta-D-glucopyranoside.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of Farrerol 4’-O-beta-D-glucopyranoside with enhanced biological activities .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Farrerol 4’-O-beta-D-glucopyranoside is used as a precursor for synthesizing other flavonoid derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, Farrerol 4’-O-beta-D-glucopyranoside is studied for its anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells .
Medicine: In medicine, Farrerol 4’-O-beta-D-glucopyranoside is investigated for its potential therapeutic applications. It has demonstrated promising results in the treatment of inflammatory diseases, cancer, and microbial infections .
Industry: In the industrial sector, Farrerol 4’-O-beta-D-glucopyranoside is used in the formulation of health supplements and cosmetic products due to its antioxidant and anti-aging properties .
Mecanismo De Acción
Farrerol 4’-O-beta-D-glucopyranoside exerts its effects through multiple molecular targets and pathways. It inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the inflammatory response . Additionally, it enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby reducing oxidative stress .
Comparación Con Compuestos Similares
Farrerol: A flavonoid with similar anti-inflammatory and antioxidant properties.
Luteolin 7-methyl ether 5-O-beta-D-glucopyranoside: Another flavonoid glucoside with comparable biological activities.
Pinoresinol: A lignan with antioxidant and anti-inflammatory effects.
Uniqueness: Farrerol 4’-O-beta-D-glucopyranoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids . This unique structure allows for better interaction with biological targets and improved therapeutic efficacy.
Propiedades
IUPAC Name |
(2S)-5,7-dihydroxy-6,8-dimethyl-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O10/c1-9-17(26)10(2)22-16(18(9)27)13(25)7-14(32-22)11-3-5-12(6-4-11)31-23-21(30)20(29)19(28)15(8-24)33-23/h3-6,14-15,19-21,23-24,26-30H,7-8H2,1-2H3/t14-,15+,19+,20-,21+,23+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYKJSBELPBPGQ-UZLUQKTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2576797.png)


![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)

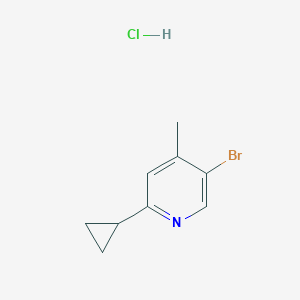
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
![methyl 4-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-amido]benzoate](/img/structure/B2576808.png)
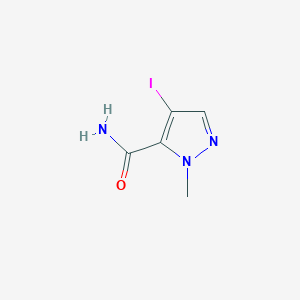
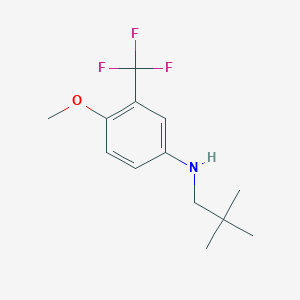
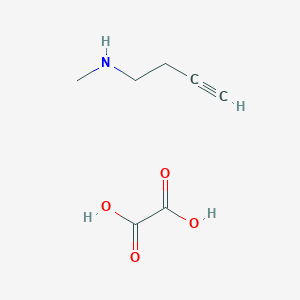
![7-cinnamyl-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2576816.png)

